molecular formula C17H15F3N2O2 B11694726 1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole

1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B11694726
M. Wt: 336.31 g/mol
InChI Key: SWRCXDBUEMPLQN-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core substituted with a trifluoromethyl group and a 2-(2-methoxyphenoxy)ethyl side chain, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated benzodiazole under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methoxyphenoxy group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives with new functional groups.

Scientific Research Applications

1-[2-(2-Methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the benzodiazole core play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target of the compound .

Comparison with Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-Methoxyphenoxy)ethylamine

Comparison: 1-[2-(2-Methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole is unique due to the presence of both the trifluoromethyl group and the benzodiazole core, which confer distinct chemical properties and reactivity. In comparison, similar compounds may lack one or both of these features, resulting in different chemical behavior and applications.

Properties

Molecular Formula

C17H15F3N2O2

Molecular Weight

336.31 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C17H15F3N2O2/c1-23-14-8-4-5-9-15(14)24-11-10-22-13-7-3-2-6-12(13)21-16(22)17(18,19)20/h2-9H,10-11H2,1H3

InChI Key

SWRCXDBUEMPLQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(F)(F)F

Origin of Product

United States

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